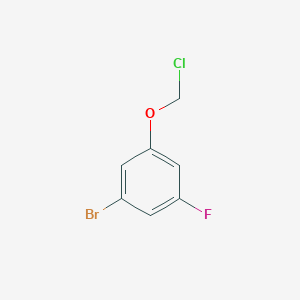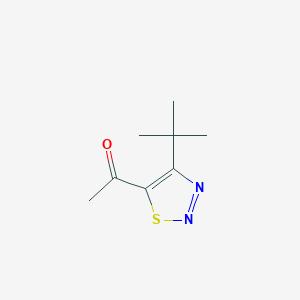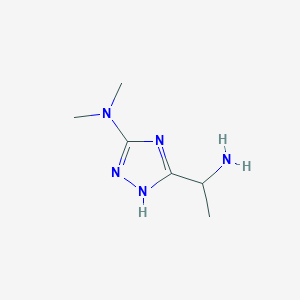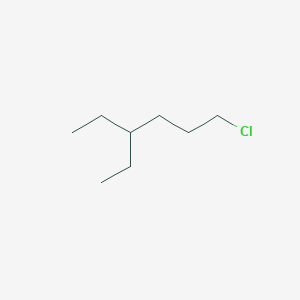
1-Chloro-4-ethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a chlorine atom attached to the first carbon and an ethyl group attached to the fourth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylhexane can be synthesized through various methods, including:
Free Radical Halogenation: This method involves the reaction of hexane with chlorine gas under ultraviolet light, leading to the substitution of a hydrogen atom with a chlorine atom.
Nucleophilic Substitution: Another method involves the reaction of 4-ethylhexanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where hexane is treated with chlorine gas in the presence of a catalyst to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-4-ethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the chlorine atom is replaced by another nucleophile such as hydroxide ion (OH⁻) or cyanide ion (CN⁻).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol.
Major Products Formed:
Substitution: Products like 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination: Products like 4-ethylhexene.
Applications De Recherche Scientifique
1-Chloro-4-ethylhexane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed halogenation and dehalogenation reactions.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-ethylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The reaction proceeds through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the reaction proceeding through either an E1 or E2 mechanism .
Comparaison Avec Des Composés Similaires
1-Chloro-4-ethylhexane can be compared with other similar alkyl halides, such as:
1-Chlorohexane: Similar in structure but lacks the ethyl group at the fourth carbon.
1-Bromo-4-ethylhexane: Similar in structure but has a bromine atom instead of chlorine.
4-Chloro-2-ethylhexane: Similar in structure but has the chlorine atom at the fourth carbon and the ethyl group at the second carbon.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the ethyl group on the hexane backbone provides distinct chemical properties compared to other alkyl halides .
Propriétés
Formule moléculaire |
C8H17Cl |
|---|---|
Poids moléculaire |
148.67 g/mol |
Nom IUPAC |
1-chloro-4-ethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
Clé InChI |
OQICYKWIRPCOCM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
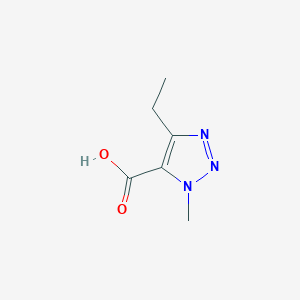



amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
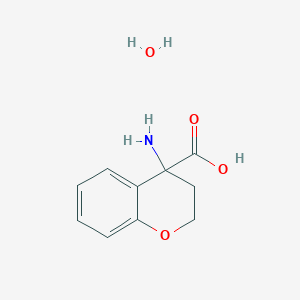
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
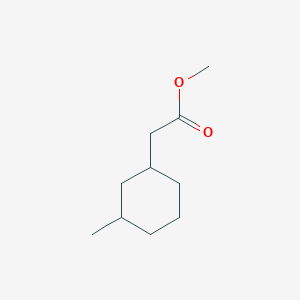
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
